molecular formula C15H24N2 B13335082 1-(3-Phenylbutyl)piperidin-4-amine

1-(3-Phenylbutyl)piperidin-4-amine

Katalognummer: B13335082
Molekulargewicht: 232.36 g/mol
InChI-Schlüssel: PBJOAGQOLQDDKO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Phenylbutyl)piperidin-4-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used in the synthesis of various organic compounds, including medicinal products

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Phenylbutyl)piperidin-4-amine typically involves the reaction of piperidine with 3-phenylbutylamine under specific conditions. One common method is the reductive amination of 3-phenylbutyl ketone with piperidine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions to ensure high yield and purity. The use of catalysts such as palladium or rhodium complexes can enhance the efficiency of the reaction . Additionally, the reaction conditions are optimized to minimize by-products and ensure scalability.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3-Phenylbutyl)piperidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: N-oxides.

    Reduction: Corresponding amines.

    Substitution: Substituted piperidine derivatives.

Wirkmechanismus

The mechanism of action of 1-(3-Phenylbutyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Eigenschaften

Molekularformel

C15H24N2

Molekulargewicht

232.36 g/mol

IUPAC-Name

1-(3-phenylbutyl)piperidin-4-amine

InChI

InChI=1S/C15H24N2/c1-13(14-5-3-2-4-6-14)7-10-17-11-8-15(16)9-12-17/h2-6,13,15H,7-12,16H2,1H3

InChI-Schlüssel

PBJOAGQOLQDDKO-UHFFFAOYSA-N

Kanonische SMILES

CC(CCN1CCC(CC1)N)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.